Padmatin

概要

準備方法

合成経路と反応条件

Padmatinは、適切な出発物質を含む様々な化学反応によって合成することができます。合成経路は通常、フラボノイド前駆体の使用と、目的の生成物を得るための特定の反応条件を含みます。 例えば、合成にはクロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの溶媒の使用が含まれる場合があります 。反応条件には、温度、圧力、触媒が含まれ、this compoundの高収率と高純度を確保するために最適化されます。

工業生産方法

This compoundの工業生産には、ラボ合成と同様の反応条件を用いた大規模合成が含まれますが、効率性とスケーラビリティが向上しています。このプロセスには、抽出、精製、結晶化などの工程が含まれ、this compoundを純粋な形で得ることができます。 高速液体クロマトグラフィー(HPLC)や液体クロマトグラフィー質量分析法(LC-MS)などの高度な技術の使用により、最終製品の品質と一貫性が確保されます .

化学反応の分析

反応の種類

Padmatinは、酸化、還元、置換反応などの様々な化学反応を起こします。これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。温度、pH、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます。 例えば、酸化反応には過酸化水素や過マンガン酸カリウムの使用が含まれる場合があり、還元反応には水素化ホウ素ナトリウムや水素化リチウムアルミニウムを使用する場合があります .

形成される主要な生成物

This compoundを含む反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化反応では水酸化誘導体が生成される場合があり、還元反応では脱酸素化化合物が生成される場合があります。 置換反応では、生物活性を高めた様々な官能基化誘導体が形成される場合があります .

科学研究への応用

This compoundは、その生物活性と化学的特性のために、幅広い科学研究への応用があります。主要な応用には次のようなものがあります。

化学: this compoundは、様々なフラボノイド誘導体の合成における前駆体として使用されます。

生物学: This compoundは、顕著な抗菌活性を示し、細菌阻害のメカニズムの研究や、新しい抗菌剤の開発に役立つ貴重な化合物となっています.

医学: この化合物は、抗酸化作用と抗炎症作用を有しており、癌や心血管疾患など、様々な疾患の治療薬の開発のための潜在的な候補となっています.

科学的研究の応用

作用機序

Padmatinの作用機序には、特定の分子標的や経路との相互作用が含まれます。this compoundは、様々な生物学的プロセスに関与する酵素や受容体の活性を調節することでその効果を発揮します。 例えば、酸化ストレスに関与する特定の酵素の活性を阻害することで、活性酸素種の生成を抑制し、細胞の損傷を防ぐことができます 。 さらに、this compoundは炎症やアポトーシスに関与するシグナル伝達経路と相互作用し、抗炎症作用と抗癌作用をもたらす可能性があります .

類似化合物の比較

This compoundは、ケルセチン、ケンフェロール、ミリスチンなどの他のジヒドロフラボノールと構造的に類似しています。しかし、this compoundは、これらの化合物と区別される独自の特性を持っています。 例えば、this compoundは7位にメトキシ基を持っていますが、ケルセチンやケンフェロールにはありません

類似化合物のリスト

- ケルセチン

- ケンフェロール

- ミリスチン

- イソラムネチン

- ピノレシノール

This compoundの独特の構造と特性は、科学研究と潜在的な治療的用途にとって貴重な化合物となっています。

類似化合物との比較

Padmatin is structurally similar to other dihydroflavonols, such as quercetin, kaempferol, and myricetin. it has unique features that distinguish it from these compounds. For instance, this compound has a methoxy group at the 7-position, which is not present in quercetin or kaempferol

List of Similar Compounds

- Quercetin

- Kaempferol

- Myricetin

- Isorhamnetin

- Pinoresinol

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

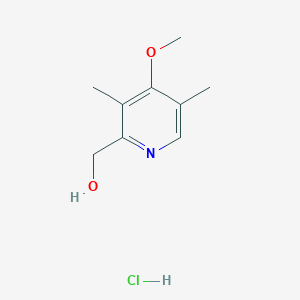

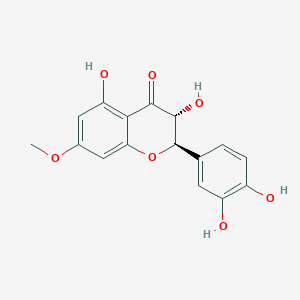

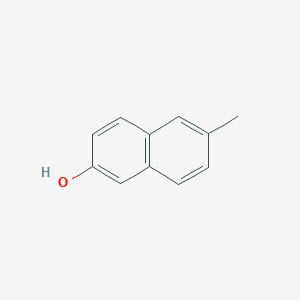

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPJBTFHICBFNE-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345634 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80453-44-7 | |

| Record name | Padmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Padmatin in nature?

A1: this compound has been identified in various plant species. Some examples mentioned in the provided research include the bark of Populus alba glandulosa [], the aerial parts of Pulicaria jaubertii [], the leaves of specific Japanese Artemisia taxa [], the thorns of Gleditsia sinensis Lam. [], Blumea balsanifera DC. [], and the heartwood of Prunus puddum [].

Q2: Has the antifungal activity of this compound been studied?

A3: While this compound itself has not been extensively studied for its antifungal properties, a related compound, this compound 3-acetate, isolated from Heterothalamus alienus, demonstrated moderate antifungal activity against various dermatophyte species []. This suggests that further investigation into the potential antifungal properties of this compound and its derivatives could be warranted.

Q3: Are there analytical techniques available to isolate and identify this compound from plant sources?

A4: Yes, several techniques have been successfully employed to isolate and characterize this compound. Researchers have utilized methods like silica gel column chromatography, thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, and high-speed counter-current chromatography (HSCCC) for the extraction and purification of this compound from different plant materials [, ].

Q4: What spectroscopic techniques are used to confirm the structure of this compound?

A5: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include ultraviolet-visible spectroscopy (UV), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, DEPT, HSQC, and HMBC), and high-performance liquid chromatography with diode-array detection coupled to quadrupole time-of-flight mass spectrometry (HPLC-DAD/QTOF-MS) [, , ].

Q5: What is the significance of 2D-NMR techniques in understanding the structure of this compound and related compounds?

A6: The use of 2D-NMR techniques, such as HSQC and HMBC, has proven crucial in accurately assigning the positions of hydrogen (H) and carbon (C) atoms within the molecular structure of this compound and related dihydroflavonol compounds. Notably, these techniques led to the revision of previously assigned positions for H-6 and H-8 in these compounds [], highlighting the importance of advanced spectroscopic methods for accurate structural characterization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

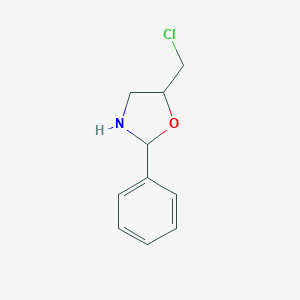

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)